(E)-5-(2-(allyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-(2-(allyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by the presence of an allyloxy group attached to a benzylidene moiety, which is further connected to a thiazol-4(5H)-one ring system. The inclusion of a 4-methylpiperazin-1-yl group enhances its chemical properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2-(allyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of the Benzylidene Group: The benzylidene moiety is introduced via a Knoevenagel condensation reaction between the thiazole derivative and an aromatic aldehyde.
Attachment of the Allyloxy Group: The allyloxy group is incorporated through an O-alkylation reaction using an appropriate allyl halide.
Addition of the 4-Methylpiperazin-1-yl Group: The final step involves the nucleophilic substitution of the thiazole derivative with 4-methylpiperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(2-(allyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form epoxides or aldehydes.
Reduction: The benzylidene moiety can be reduced to a benzyl group using reducing agents like sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products
Epoxides: and from oxidation.
Benzyl derivatives: from reduction.
Halogenated: or from substitution.
Scientific Research Applications
(E)-5-(2-(allyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-5-(2-(allyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The allyloxy and piperazinyl groups play crucial roles in binding to the active sites of these targets, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(E)-5-(2-(methoxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one: Similar structure but with a methoxy group instead of an allyloxy group.
(E)-5-(2-(ethoxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one: Similar structure but with an ethoxy group instead of an allyloxy group.
Uniqueness
The presence of the allyloxy group in (E)-5-(2-(allyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one imparts unique chemical reactivity and biological activity compared to its methoxy and ethoxy analogs. This makes it a valuable compound for specific applications where the allyloxy group plays a critical role.
Properties
IUPAC Name |
(5E)-2-(4-methylpiperazin-1-yl)-5-[(2-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-3-12-23-15-7-5-4-6-14(15)13-16-17(22)19-18(24-16)21-10-8-20(2)9-11-21/h3-7,13H,1,8-12H2,2H3/b16-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLXUYNSAWGCLX-DTQAZKPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3OCC=C)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=CC=C3OCC=C)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.